molecular formula C9H7NO2 B12364429 Quinoline-2,5-dione

Quinoline-2,5-dione

Cat. No.: B12364429
M. Wt: 161.16 g/mol
InChI Key: HIQAPRIIBASXDC-UHFFFAOYSA-N
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Description

5-Hydroxy-2(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family It features a quinoline core structure with a hydroxyl group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminobenzamide and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C).

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of the quinolinone ring system.

Another method involves the oxidative cyclization of 2-aminobenzyl alcohol with a suitable oxidizing agent such as potassium permanganate or chromium trioxide. This method provides an alternative route to the desired compound with good yields.

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxy-2(1H)-quinolinone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.

    Reduction: The keto group can be reduced to form hydroquinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroquinolinone derivatives with reduced keto groups.

    Substitution: Functionalized quinolinone derivatives with various substituents on the quinoline ring.

Scientific Research Applications

5-Hydroxy-2(1H)-quinolinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound for drug discovery.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Similar structure but lacks the keto group at the 2-position.

    5-Hydroxyquinoline: Similar structure but lacks the keto group at the 2-position.

    2-Methylquinolinone: Similar structure but has a methyl group instead of a hydroxyl group at the 5-position.

Uniqueness

5-Hydroxy-2(1H)-quinolinone is unique due to the presence of both a hydroxyl group at the 5-position and a keto group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1,4a-dihydroquinoline-2,5-dione

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-6H,(H,10,12)

InChI Key

HIQAPRIIBASXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2C=CC(=O)NC2=C1

Origin of Product

United States

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